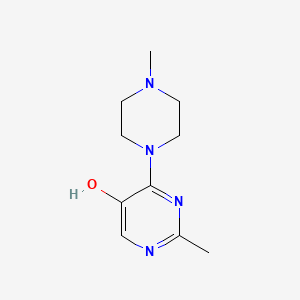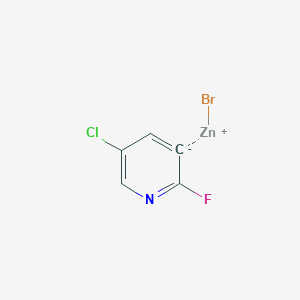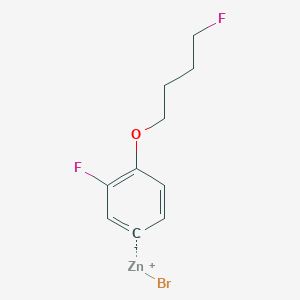
4-(4-Fluorobutoxy)-3-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorobutoxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is notable for its utility in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of fluorine atoms in its structure can impart unique reactivity and properties, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobutoxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(4-fluorobutoxy)-3-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(4-fluorobutoxy)-3-fluorobromobenzene+Zn→4-(4-fluorobutoxy)-3-fluorophenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反应分析
Types of Reactions
4-(4-Fluorobutoxy)-3-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can participate in reduction reactions to form alkanes or other reduced products.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an alkyl halide can yield a substituted aromatic compound, while oxidation can produce a ketone or alcohol.
科学研究应用
4-(4-Fluorobutoxy)-3-fluorophenylzinc bromide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(4-fluorobutoxy)-3-fluorophenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to an electrophile, forming a new carbon-carbon bond. This process is often catalyzed by transition metals like palladium or nickel, which enhance the reaction efficiency and selectivity.
相似化合物的比较
Similar Compounds
4-(4-Fluorobutoxy)phenylmagnesium bromide: Another organometallic reagent with similar reactivity but different metal center.
3-(4-Fluorobutoxy)phenylzinc bromide: A positional isomer with slightly different reactivity and properties.
Uniqueness
4-(4-Fluorobutoxy)-3-fluorophenylzinc bromide is unique due to the presence of two fluorine atoms, which can influence its reactivity and the properties of the resulting products. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in pharmaceuticals and materials science.
属性
分子式 |
C10H11BrF2OZn |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-2-(4-fluorobutoxy)benzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c11-7-3-4-8-13-10-6-2-1-5-9(10)12;;/h2,5-6H,3-4,7-8H2;1H;/q-1;;+2/p-1 |
InChI 键 |
UTWCKKGSKXWEGP-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=[C-]1)F)OCCCCF.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


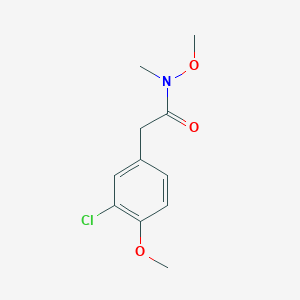
![Methyl 5-(2-(difluoromethoxy)phenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14869658.png)
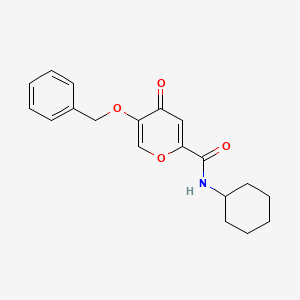
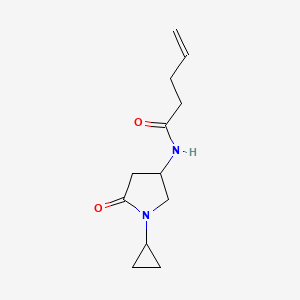
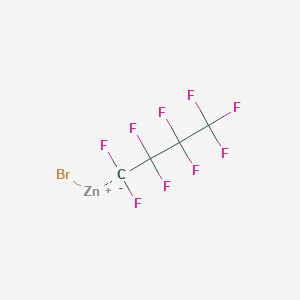
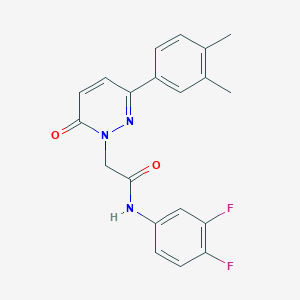
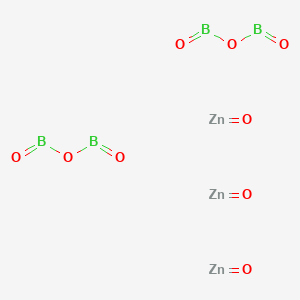
![(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one](/img/structure/B14869705.png)
![N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B14869706.png)
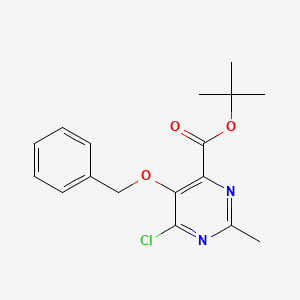
![Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14869712.png)
